4-(allyloxy)-3-ethoxy-N-(3-nitrophenyl)benzamide
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Overview
Description
4-(allyloxy)-3-ethoxy-N-(3-nitrophenyl)benzamide, commonly known as AN-9, is a synthetic compound that has gained significant attention in the field of scientific research. AN-9 is a small molecule that has been studied for its potential therapeutic applications in various fields, including cancer research, neurology, and immunology.
Mechanism of Action
The mechanism of action of AN-9 is not fully understood, but studies have suggested that it may act through multiple pathways. AN-9 has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, AN-9 may alter the expression of genes involved in cancer cell growth and survival. AN-9 has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. By inhibiting topoisomerase II, AN-9 may induce DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
AN-9 has been shown to exhibit a range of biochemical and physiological effects. Studies have shown that AN-9 can induce cell cycle arrest and apoptosis in cancer cells, while also reducing oxidative stress and inflammation in the brain. AN-9 has also been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
AN-9 has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified, making it a useful tool for studying the mechanism of action and potential therapeutic applications of the compound. AN-9 has also been shown to exhibit potent anti-cancer activity against various cancer cell lines, making it a promising candidate for cancer therapy.
However, AN-9 also has some limitations for lab experiments. The compound is relatively new, and more studies are needed to fully understand its mechanism of action and potential therapeutic applications. AN-9 may also exhibit off-target effects, which could limit its use as a therapeutic agent.
Future Directions
There are several future directions for the study of AN-9. One direction is to further investigate the mechanism of action of AN-9, particularly its interactions with HDACs and topoisomerase II. Another direction is to study the potential therapeutic applications of AN-9 in vivo, using animal models of cancer, neurodegenerative diseases, and inflammatory disorders. Additionally, more studies are needed to determine the safety and toxicity of AN-9, particularly in the context of long-term use. Overall, AN-9 is a promising compound that has the potential to be a useful tool in scientific research and a promising candidate for therapeutic applications.
Synthesis Methods
AN-9 is a synthetic compound that can be prepared through a multi-step synthesis method. The synthesis of AN-9 involves the reaction of 4-(allyloxy)-3-ethoxybenzoic acid with 3-nitroaniline in the presence of a coupling agent. The reaction mixture is then subjected to purification through column chromatography to obtain AN-9 in high purity.
Scientific Research Applications
AN-9 has been studied extensively for its potential therapeutic applications in various fields. One of the most promising applications of AN-9 is in cancer research. Studies have shown that AN-9 exhibits potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. AN-9 has also been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer therapy.
AN-9 has also been studied for its potential applications in neurology and immunology. Studies have shown that AN-9 exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain. AN-9 has also been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
3-ethoxy-N-(3-nitrophenyl)-4-prop-2-enoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-3-10-25-16-9-8-13(11-17(16)24-4-2)18(21)19-14-6-5-7-15(12-14)20(22)23/h3,5-9,11-12H,1,4,10H2,2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSMGBSJDJACGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])OCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethoxy-N-(3-nitrophenyl)-4-(prop-2-en-1-yloxy)benzamide |
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